2-Propenyl-1,3-dioxolane
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Overview
Description
2-Propenyl-1,3-dioxolane, also known as 2-allyl-1,3-dioxolane, is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a propenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenyl-1,3-dioxolane can be synthesized through the acetalization of allyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of heterogeneous catalysts such as silica gel or alumina can enhance the efficiency and yield of the reaction . These catalysts offer advantages such as easy separation from the reaction mixture and recyclability.
Chemical Reactions Analysis
Types of Reactions: 2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The propenyl group can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield diols, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
2-Propenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-propenyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal forms . The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar protecting group properties but different ring size and stability.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with similar reactivity but different steric effects.
2-Phenyl-1,3-dioxolane: A phenyl-substituted dioxolane with enhanced stability and different electronic properties.
Uniqueness: 2-Propenyl-1,3-dioxolane is unique due to its propenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the propenyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
52897-73-1 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
WJTBAEFOGKJWNP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1OCCO1 |
Canonical SMILES |
CC=CC1OCCO1 |
Origin of Product |
United States |
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